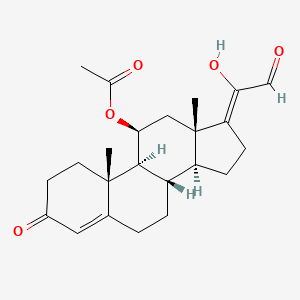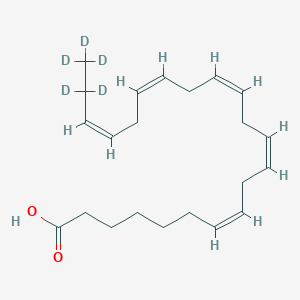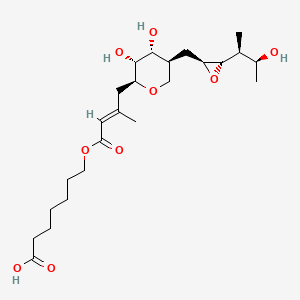
(11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound (11) is a selective δ-secretase inhibitor, known for its non-toxic properties and high selectivity. It interacts with the active and allosteric sites of δ-secretase, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Compound (11) involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the basic skeleton of the compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or reduction.
Industrial Production Methods
In an industrial setting, the production of Compound this compound) is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch processing: Large quantities of starting materials are reacted in batch reactors.
Continuous flow processing: This method allows for the continuous production of the compound, improving efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Compound (11) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Compound (11) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of enzyme inhibition, particularly δ-secretase, to understand its role in biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases where δ-secretase is implicated, such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Compound (11) involves its interaction with δ-secretase. It binds to both the active site and allosteric sites of the enzyme, inhibiting its activity. This inhibition affects the downstream pathways regulated by δ-secretase, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
DAPT: Another δ-secretase inhibitor with different binding properties.
RO4929097: A γ-secretase inhibitor with a broader range of targets.
LY411575: A potent γ-secretase inhibitor used in similar research applications.
Uniqueness
Compound (11) is unique due to its high selectivity and non-toxic nature, making it a preferred choice for research involving δ-secretase. Its ability to interact with both the active and allosteric sites of the enzyme sets it apart from other inhibitors .
Propriétés
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17Z)-17-(1-hydroxy-2-oxoethylidene)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-13(25)28-20-11-23(3)17(6-7-18(23)19(27)12-24)16-5-4-14-10-15(26)8-9-22(14,2)21(16)20/h10,12,16-17,20-21,27H,4-9,11H2,1-3H3/b19-18-/t16-,17-,20-,21+,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWBLXIJBPZHSL-VHGLZKAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=C(C=O)O)C3C1C4(CCC(=O)C=C4CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@]\2([C@@H](CC/C2=C(\C=O)/O)[C@H]3[C@H]1[C@]4(CCC(=O)C=C4CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)







